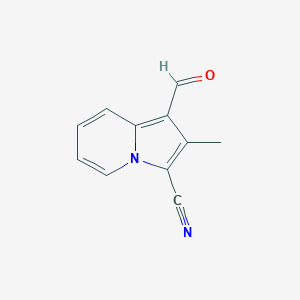![molecular formula C15H16BrN3O2S B2488399 5-bromo-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034430-83-4](/img/structure/B2488399.png)
5-bromo-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that features a brominated pyrimidine ring, a piperidine ring, and a thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available precursors
Bromination: The pyrimidine ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Nucleophilic Substitution: The brominated pyrimidine undergoes nucleophilic substitution with a piperidine derivative, often in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the piperidine-substituted pyrimidine with a thiophene derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, bases like potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiophene derivatives
Substitution: Amino or thiol-substituted pyrimidine derivatives
Applications De Recherche Scientifique
5-bromo-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: It is explored for its electronic properties, making it a candidate for organic semiconductors and other electronic materials.
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is investigated for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 5-bromo-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary but often include interactions with key proteins or nucleic acids that play a role in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyridine
- 5-chloro-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine
- 5-bromo-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}thiazole
Uniqueness
The uniqueness of 5-bromo-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in drug design or materials science.
Propriétés
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c1-10-5-13(22-9-10)14(20)19-4-2-3-12(8-19)21-15-17-6-11(16)7-18-15/h5-7,9,12H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZOOUPJMJUPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)
![2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2488324.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2488325.png)
![6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2488326.png)


![N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B2488331.png)


![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2488336.png)
![1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one](/img/structure/B2488339.png)
